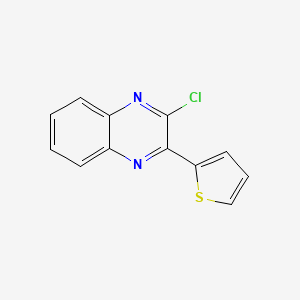

2-Chloro-3-(2-thienyl)quinoxaline

Overview

Description

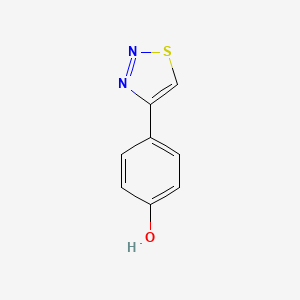

“2-Chloro-3-(2-thienyl)quinoxaline” is a chemical compound with the molecular formula C12H7ClN2S . It is a type of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

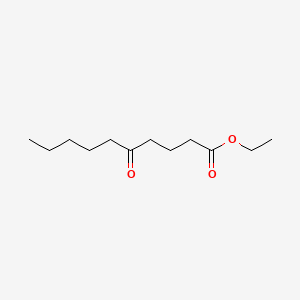

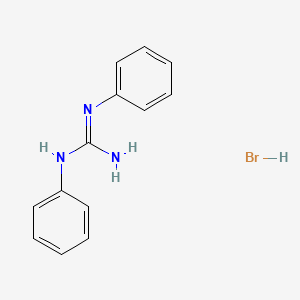

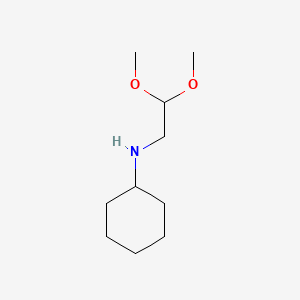

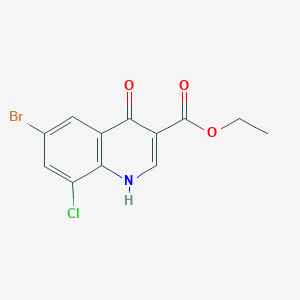

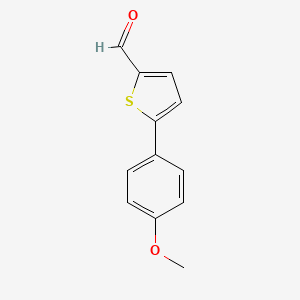

The synthesis of “2-Chloro-3-(2-thienyl)quinoxaline” involves the reaction of o-phenylenediamine and 2-thenoylpyruvate, followed by treatment with phosphorus oxychloride . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(2-thienyl)quinoxaline” includes a fused benzene and pyrazine ring, which is a characteristic feature of quinoxalines . The structure has been analyzed using techniques such as FTIR spectra, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

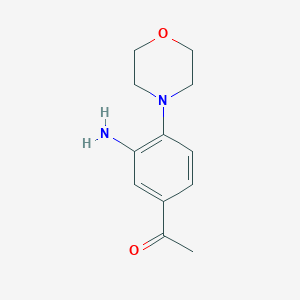

The chemical behavior of “2-Chloro-3-(2-thienyl)quinoxaline” towards nucleophilic reagents such as amines, acid hydrazides, alkoxides, and sodium hydroxide has been described . It has also been used in the formation of other compounds, such as 2-Chloro-3-(piperazin-2-yl)quinoxaline .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(2-thienyl)quinoxaline” include a molecular weight of 246.715 Da and a mono-isotopic mass of 246.001846 Da . More detailed properties such as density, boiling point, vapor pressure, and others can be found in the referenced source .Scientific Research Applications

Physicochemical Applications

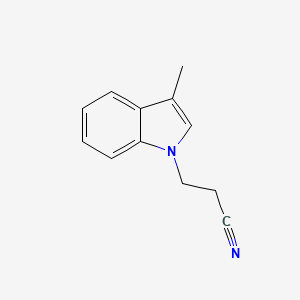

Quinoxaline, the core structure of “2-Chloro-3-(2-thienyl)quinoxaline”, has been a subject of extensive research due to its wide range of physicochemical activities . It has been utilized in the design and development of numerous bioactive molecules, dyes, and fluorescent materials .

Electroluminescent Materials

Quinoxaline derivatives have been used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field, making them useful in a variety of applications such as light-emitting diodes (LEDs) and other electronic devices .

Solar Cell Applications

Quinoxaline derivatives have also been used as organic sensitizers for solar cell applications . They can absorb light and generate charge carriers, which can then be used to produce electricity .

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in various fields, including solar cells, LEDs, and photodetectors .

Antifungal Applications

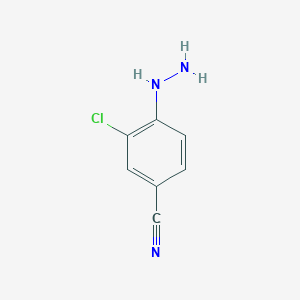

A study has shown that “2-Chloro-3-hydrazinylquinoxaline”, a derivative of “2-Chloro-3-(2-thienyl)quinoxaline”, has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species . It showcased dual attributes of antifungal and anti-inflammatory properties .

Anti-Inflammatory Applications

In addition to its antifungal properties, “2-Chloro-3-hydrazinylquinoxaline” has also shown anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions associated with inflammation .

Future Directions

Quinoxalines, including “2-Chloro-3-(2-thienyl)quinoxaline”, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, indicating a promising future in medicinal chemistry . Due to their essential role in treating infectious diseases, numerous synthetic routes have been developed, with a focus on green chemistry and cost-effective methods .

properties

IUPAC Name |

2-chloro-3-thiophen-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-12-11(10-6-3-7-16-10)14-8-4-1-2-5-9(8)15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYUCZXMDOQOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384301 | |

| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-thienyl)quinoxaline | |

CAS RN |

71266-18-7 | |

| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)